RS 102895 盐酸盐

描述

RS 102895 hydrochloride is a potent antagonist of Chemokine (C-C motif) receptor 2 (CCR2) with an IC50 of 360 nM . It shows no effect on CCR1 . It also inhibits human α1a and α1d receptors, rat brain cortex 5-HT1a receptor in cells with IC50s of 130 nM, 320 nM, 470 nM, respectively .

Molecular Structure Analysis

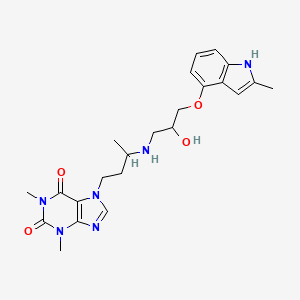

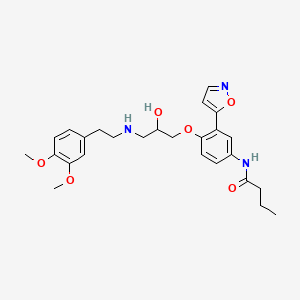

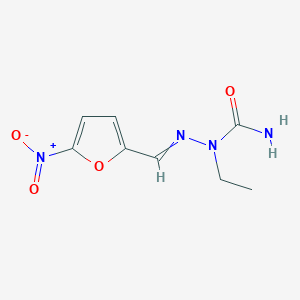

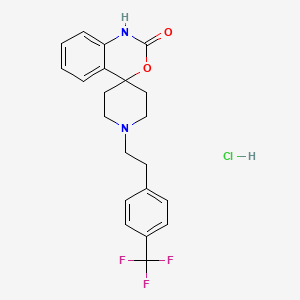

The empirical formula of RS 102895 hydrochloride is C21H21F3N2O2 · HCl . Its molecular weight is 426.86 . The SMILES string representation is Cl.FC(F)(F)c1ccc(CCN2CCC3(CC2)OC(=O)Nc4ccccc34)cc1 .Chemical Reactions Analysis

RS 102895 hydrochloride has been shown to inhibit MCP-1-stimulated calcium influx and chemotaxis with IC50 values of 32 nM and 1.7 μM respectively .Physical and Chemical Properties Analysis

RS 102895 hydrochloride is a white powder . It is soluble in DMSO to a concentration greater than 10 mg/mL . It should be stored at a temperature of 20-25°C .科学研究应用

神经科学:调节小胶质细胞活性

RS 102895 盐酸盐已在神经科学研究中被用于研究其对小胶质细胞的影响,小胶质细胞对于维持中枢神经系统的稳态至关重要。 它已被用于溴脱氧尿嘧啶核苷 (BrdU) 细胞增殖测定中,以研究白介素 33 (IL33) 对存在拮抗剂的情况下蜕膜基质细胞增殖的影响 。该化合物调节小胶质细胞活性的能力使其成为研究神经炎症和神经退行性疾病的宝贵工具。

免疫学:抑制单核细胞募集

在免疫学研究中,RS 102895 盐酸盐以其对 C-C 基序趋化因子受体 2 (CCR2) 的 β 亚基的高亲和力和特异性结合而闻名,导致 CCR2 信号传导的抑制 。 此作用抑制单核细胞募集,这对于理解单核细胞在早期疫苗反应期间的免疫抑制作用至关重要 .

肿瘤学:骨癌疼痛管理

该化合物已在动物模型中对其在管理骨癌疼痛 (BCP) 中的潜力进行了研究。 鞘内注射 RS 102895 盐酸盐已显示出可以调节患有 BCP 的大鼠的痛阈,表明其在疼痛管理策略中的用途 .

心脏病学:趋化因子受体拮抗作用

RS 102895 盐酸盐对 CCR2 受体的拮抗作用在心脏病学中具有意义,特别是在动脉粥样硬化的背景下,其中单核细胞募集到动脉壁起着重要作用。 通过抑制这一过程,RS 102895 盐酸盐可能有助于开发旨在减少斑块形成的疗法 .

肾脏病学:纤维化和炎症

在肾脏病学中,RS 102895 盐酸盐已被用于研究其对细胞外基质 (ECM) 蛋白表达的影响及其在高糖条件下阻断系膜细胞中纤连蛋白和 IV 型胶原表达的潜力。 这表明其在解决糖尿病肾病中的纤维化和炎症方面的作用 .

药理学:受体相互作用研究

该化合物与各种受体的相互作用,包括人 α1a 和 α1d 受体,以及大鼠脑皮层 5HT1a 受体,已被研究,提供了对其药理学特征和潜在治疗应用的见解 .

皮肤病学:皮肤炎症和疾病

RS 102895 盐酸盐已被用于皮肤病学研究,以探索其对皮肤炎症和疾病的影响。 其在调节趋化因子受体方面的作用可以为治疗炎症性皮肤病提供一种新方法 .

胃肠病学:肝纤维化

研究还探索了 RS 102895 盐酸盐在肝纤维化背景下的使用,检查其影响骨髓来源的小胶质细胞积累的能力,这些小胶质细胞与肝纤维化的发病机制有关 .

作用机制

Target of Action

RS 102895 hydrochloride is a potent antagonist of the C-C motif chemokine receptor 2 (CCR2) . It has a high affinity to the β subunit of CCR2 and binds specifically to it . The primary role of CCR2 is to regulate the migration and infiltration of monocytes, which play a crucial role in inflammatory responses .

Mode of Action

RS 102895 hydrochloride interacts with its target, CCR2, by binding specifically to the β subunit of the receptor . This binding results in the inhibition of CCR2 signaling . It also suppresses monocyte recruitment , thereby potentially obstructing the immune suppressive effects of monocytes during early vaccine responses .

Biochemical Pathways

The interaction of RS 102895 hydrochloride with CCR2 affects the chemokine signaling pathway. By inhibiting CCR2 signaling, it blocks the MCP-1 and MCP-3 stimulated calcium influx . This inhibition disrupts the normal chemotactic response, affecting the migration and infiltration of monocytes.

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially aid in its absorption and distribution in the body

Result of Action

The molecular and cellular effects of RS 102895 hydrochloride’s action primarily involve the inhibition of CCR2 signaling and suppression of monocyte recruitment . This can result in reduced inflammation, as monocytes play a key role in inflammatory responses . In addition, it has been suggested that RS 102895 hydrochloride may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .

安全和危害

生化分析

Biochemical Properties

RS 102895 hydrochloride has a high affinity to the β subunit of the C-C motif chemokine receptor 2 (CCR2) and binds specifically to it . This results in the inhibition of CCR2 signaling . It also suppresses monocyte recruitment , which may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .

Cellular Effects

RS 102895 hydrochloride influences cell function by inhibiting CCR2 signaling . This can impact cell signaling pathways, gene expression, and cellular metabolism . It has been used in bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU) cell proliferation assay to study the effect of interleukin 33 on decidual stromal cell proliferation in the presence of the antagonist .

Molecular Mechanism

RS 102895 hydrochloride exerts its effects at the molecular level through binding interactions with the β subunit of the C-C motif chemokine receptor 2 (CCR2) . This binding results in the inhibition of CCR2 signaling , which can lead to changes in gene expression .

Subcellular Localization

, which is a seven-transmembrane G protein-coupled receptor.

属性

IUPAC Name |

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRISOFSWVKYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587871 | |

| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300815-41-2 | |

| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。